molecular formula C9H16O2 B8612703 Ethyl 2-butylacrylate CAS No. 3618-37-9

Ethyl 2-butylacrylate

Cat. No.: B8612703
CAS No.: 3618-37-9
M. Wt: 156.22 g/mol
InChI Key: ILUCPNVXZDZFIT-UHFFFAOYSA-N
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Description

Ethyl 2-butylacrylate (IUPAC name: ethyl 2-butylpropenoate) is an acrylate ester with the molecular formula C₉H₁₆O₂ and a molar mass of 156.22 g/mol. Its structure comprises an ethyl ester group and a butyl substituent at the α-position of the acrylate backbone (CH₂=C(CH₂CH₂CH₂CH₃)COOEt). This compound is primarily utilized in industrial applications such as polymer production, coatings, and adhesives due to its reactive vinyl group and ester functionality.

Properties

CAS No.

3618-37-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2-methylidenehexanoate

InChI

InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h3-7H2,1-2H3

InChI Key

ILUCPNVXZDZFIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Polymerization Reactions of Ethyl 2-Butylacrylate

This compound undergoes controlled polymerization via Atom Transfer Radical Polymerization (ATRP) , a method enabling precise control over molecular weight and polydispersity. Key ATRP conditions include:

  • Catalyst system : CuBr with ligands like PMDETA or TPEDA.

  • Initiators : Ethyl 2-bromoisobutyrate (EBiB) or dibromo dimethyl heptanedioate.

  • Reaction parameters : Temperatures between 60–80°C, solvent (anisole or chlorobenzene), and low catalyst concentrations (50–1000 ppm Cu).

Example ATRP conditions :

Catalyst Ratio (M:I:Cu:L)Temperature (°C)ConversionMn (g/mol)PDI
200:1:0.5:0.5 6098% 10,200 1.07
116:1:0.1:0.1 8098% 9,700 1.13
156:1:0.01:0.03 (ARGET) 6091% 19,400 1.26

ARGET ATRP (Activators Regenerated by Electron Transfer) enables ultra-low catalyst concentrations (50 ppm Cu) using reducing agents like Sn(EH)₂. This method maintains narrow PDIs (1.15–1.26) and achieves high conversions (up to 91%) within 6–16 hours .

Thermal Polymerization and Self-Initiation

This compound exhibits spontaneous thermal polymerization via self-initiation mechanisms, studied using density functional theory (DFT) . Key pathways include:

  • Diels-Alder (DA) cycloaddition : Concerted [4+2] reactions forming dimers like dibutyl cyclobutane-1,2-dicarboxylate (DBCD).

  • Diradical intermediates : Triplet diradical species undergo hydrogen abstraction by monomers, generating chain-initiating monoradicals.

Thermal polymerization mechanisms :

Reaction TypePathwayKey Features
Diels-Alder DAConcerted [4+2]Forms BDP dimers (6-butoxy derivatives)
[2+2] CycloadditionNonconcerted (diradical)Forms DBCD via diradical transition state
Monoradical formationTriplet → monoradicalInitiated by hydrogen abstraction

This self-initiation mechanism aligns with experimental mass spectrometry data, confirming monoradical intermediates as dominant initiators .

Copolymerization with Acrylonitrile

This compound is copolymerized with acrylonitrile (AN) and fumaronitrile (FN) using redox initiators (sodium bisulfite/KPS) at 40°C. The incorporation of acrylate comonomers lowers the glass transition temperature (Tg) of the resulting polymers, enhancing processability .

Copolymerization effects :

Monomer CompositionTg (°C)Key Observations
AN/BA/FN terpolymer N/AReduced Tg compared to PAN homopolymer
AN/EHA/FN terpolymer N/AImproved stabilization via acrylate units

The structuring of these copolymers is confirmed via FTIR and NMR, showing alternating sequences of acrylonitrile and acrylate units .

Reaction Control and Inhibitor Modeling

The polymerization of this compound is highly exothermic, necessitating inhibitor systems (e.g., tert-butyl catechol, TBC) to prevent runaway reactions . Modeling using SuperChems Expert software correlates induction time (Lip) with inhibitor concentration and temperature:

Lip=1Aexp(ERT)CimLip = \frac{1}{A \cdot \exp\left(-\frac{E}{RT}\right) \cdot C_i^m}

where CiC_i = initial inhibitor concentration, mm = exponent, EE = activation energy .

Inhibitor effectiveness :

Initial TBC (ppm)Temperature (°C)Predicted Runaway Time (days)
317~42–45
717~45
1517>45

These models highlight the critical role of inhibitor mixing and stratification in storage tanks to mitigate thermal runaway risks .

Other Reactions

While this compound is primarily studied in polymerization, analogous esters like ethyl acrylate undergo esterification and addition reactions . For example, ethyl acrylate reacts with hydrazides to form β-sulfonyl esters under solvent-free conditions (75°C, 2 hours) . Though not directly reported for this compound, similar reactivity is plausible due to the α,β-unsaturated ester structure.

This synthesis integrates diverse reaction mechanisms, emphasizing controlled polymerization, thermal behavior, and industrial safety considerations. Further research could explore advanced catalyst systems or hybrid materials leveraging its versatile monomer structure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-butylacrylate with key analogs:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
This compound C₉H₁₆O₂ 156.22 Butyl (α-position), ethyl Acrylate ester, vinyl
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 Ethylhexyl (branched alkyl) Acrylate ester, vinyl
n-Butyl methacrylate C₈H₁₄O₂ 142.20 Methyl (α-position), butyl Methacrylate ester, vinyl
Ethyl 2-phenylacrylate C₁₁H₁₂O₂ 176.22 Phenyl (α-position), ethyl Acrylate ester, vinyl
Ethyl 3-methylbut-2-enoate C₇H₁₂O₂ 128.17 Methyl (β-position), ethyl Unsaturated ester

Key Observations :

  • This compound shares the acrylate ester backbone with analogs but differs in substituent size and branching. Its linear butyl group at the α-position enhances hydrophobicity compared to shorter-chain esters like ethyl acrylate.
  • Compared to 2-ethylhexyl acrylate (branched alkyl), this compound’s linear structure may reduce steric hindrance during polymerization, favoring faster reaction kinetics .

Physicochemical Properties

Property This compound* 2-Ethylhexyl acrylate n-Butyl methacrylate Ethyl 2-phenylacrylate
Boiling Point (°C) ~190–200 (estimated) 215–220 160–165 250–260
Solubility Low in water Insoluble in water Insoluble in water Insoluble in water
Reactivity High (vinyl group) Moderate High (methacrylate) High (aryl group)
Flammability Flammable liquid Flammable Combustible Combustible

*Note: Data for this compound is extrapolated from similar acrylates.

Key Findings :

  • This compound likely exhibits higher volatility than n-butyl methacrylate due to its lower molecular weight but lower volatility than ethyl 2-phenylacrylate (due to the phenyl group’s stabilizing effect) .
  • Its insolubility in water aligns with trends in hydrophobic acrylates, making it suitable for solvent-based industrial formulations.

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